
4-Bromo-3-methoxythiophene-2-carboxylic acid
概要
説明
4-Bromo-3-methoxythiophene-2-carboxylic acid is an organic compound with the molecular formula C6H5BrO3S. It belongs to the class of thiophene carboxylic acids, which are characterized by a thiophene ring bearing a carboxylic acid group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methoxythiophene-2-carboxylic acid typically involves the bromination of 3-methoxythiophene-2-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction mixture is stirred at a specific temperature until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
4-Bromo-3-methoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetic acid or dichloromethane.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
科学的研究の応用
4-Bromo-3-methoxythiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Bromo-3-methoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Methoxythiophene-2-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and properties.
4-Bromo-2-thiophenecarboxylic acid: Lacks the methoxy group, affecting its chemical behavior and applications.
4-Bromo-3-methoxybenzoic acid: Contains a benzene ring instead of a thiophene ring, leading to different chemical properties.
Uniqueness
4-Bromo-3-methoxythiophene-2-carboxylic acid is unique due to the presence of both a bromine atom and a methoxy group on the thiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
特性
CAS番号 |
110545-68-1 |
|---|---|
分子式 |
C6H5BrO3S |
分子量 |
237.07 g/mol |
IUPAC名 |
4-bromo-3-methoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H5BrO3S/c1-10-4-3(7)2-11-5(4)6(8)9/h2H,1H3,(H,8,9) |
InChIキー |
OLDGPQVUEMIBNR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(SC=C1Br)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

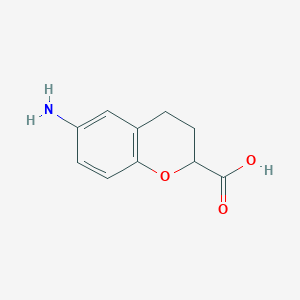



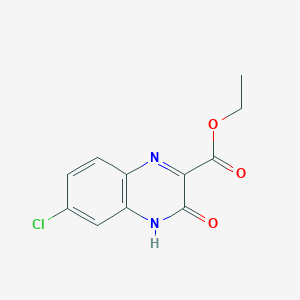


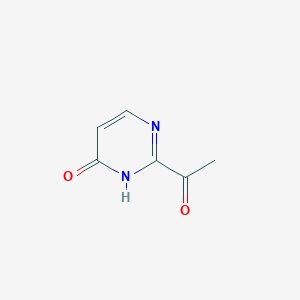
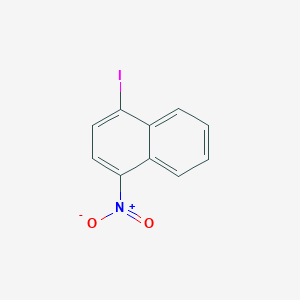
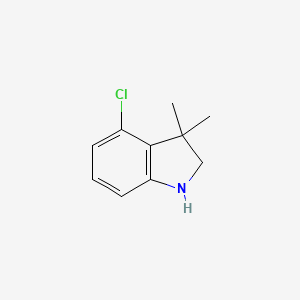

![2-(Pyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B8811727.png)
![2-(Pyridin-4-yl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B8811738.png)
